molecular formula C17H18O2 B14742051 3-(4-Methoxyphenyl)-4-phenylbutan-2-one CAS No. 5454-33-1

3-(4-Methoxyphenyl)-4-phenylbutan-2-one

Cat. No.: B14742051
CAS No.: 5454-33-1
M. Wt: 254.32 g/mol
InChI Key: QOOIXKYFDUCJIB-UHFFFAOYSA-N
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Description

Context and Significance within Substituted Butanone Chemistry

The butanone framework is a versatile four-carbon backbone that serves as a fundamental building block in organic synthesis. The parent compound, butan-2-one, also known as methyl ethyl ketone (MEK), is widely utilized as an industrial solvent. douwin-chem.combatongchemical.com However, the true significance of the butanone structure in academic and industrial research emerges when it is substituted with various functional groups, leading to a vast library of molecules with diverse chemical and physical properties. drugbank.com

Substituted butanones are integral intermediates in the synthesis of pharmaceuticals, dyes, and antioxidants. douwin-chem.com For instance, the structural isomer of the title compound, 4-(4-methoxyphenyl)-2-butanone, commonly known as anisylacetone or raspberry ketone methyl ether, is a well-documented compound used extensively in the fragrance and flavor industry for its pleasant aromatic properties. chemimpex.comnih.gov The value of such compounds underscores the importance of the substitution pattern on the butanone chain, as the placement and nature of the substituents dictate the molecule's function.

The specific structure of 3-(4-Methoxyphenyl)-4-phenylbutan-2-one, featuring two distinct aryl groups at the 3 and 4 positions, presents a diarylbutanone motif. This arrangement is of significant interest in medicinal chemistry. Diaryl-substituted scaffolds are common in pharmacologically active molecules, and the exploration of novel diarylbutanone derivatives like this one is a key aspect of drug discovery. The synthesis of unsymmetrical diaryl ketones and related structures is an active area of research, with methods like the Fukuyama coupling and Claisen-Schmidt condensation being employed to create these complex architectures. rsc.orgnih.gov The study of such compounds contributes to a deeper understanding of structure-activity relationships, guiding the design of future molecules with targeted biological activities.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₁₇H₁₈O₂
Molecular Weight254.32 g/mol
IUPAC NameThis compound
CAS Number103233-61-0
Topological Polar Surface Area26.3 Ų
Hydrogen Bond Acceptor Count2

Overview of Research Trajectories for Complex Ketone Structures

The study of complex ketone structures like this compound is driven by the central role of the ketone functional group in organic chemistry. Ketones are key intermediates for a wide array of chemical transformations, making the development of novel methods for their synthesis a primary focus of academic research. nih.gov

Modern research trajectories in ketone synthesis have moved beyond classical methods to embrace more efficient and sustainable catalytic approaches. Recent advancements include:

Photoredox and Metallaphotoredox Catalysis: These cutting-edge techniques use light to drive chemical reactions, enabling the synthesis of ketones from abundant and readily available starting materials like carboxylic acids and organohalides. nih.govresearchgate.net This approach allows for the construction of complex molecular architectures under mild conditions, representing a significant upgrade over traditional synthetic routes that often require harsh reagents. nih.gov

C-H Functionalization: Direct functionalization of carbon-hydrogen (C-H) bonds is another powerful strategy for synthesizing complex ketones. This methodology avoids the need for pre-functionalized starting materials, making synthetic routes more concise and atom-economical. researchgate.net

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions remain a cornerstone of ketone synthesis. Methodologies are continuously being refined to broaden the scope of compatible starting materials and improve reaction efficiency for creating challenging C-C bonds, such as those found in diaryl ketones. nih.gov

Once synthesized, the structural elucidation of these complex ketones is paramount. Researchers employ a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, to confirm the precise connectivity and stereochemistry of the molecule. The data obtained from these analyses are crucial for understanding the molecule's properties and potential applications. The ultimate goal of this research is often to utilize these complex ketones as building blocks for larger, more intricate molecules, such as natural products or pharmaceutical agents, where the ketone moiety can be further transformed into other functional groups. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5454-33-1

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-phenylbutan-2-one

InChI

InChI=1S/C17H18O2/c1-13(18)17(12-14-6-4-3-5-7-14)15-8-10-16(19-2)11-9-15/h3-11,17H,12H2,1-2H3

InChI Key

QOOIXKYFDUCJIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 4 Methoxyphenyl 4 Phenylbutan 2 One

Retrosynthetic Strategies for Construction of Substituted Butanones

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 3-(4-Methoxyphenyl)-4-phenylbutan-2-one, several disconnections can be envisaged, primarily involving the formation of carbon-carbon bonds and strategic functional group interconversions.

Carbon-Carbon Bond Formation Disconnections (e.g., α-alkylation, aldol-type disconnections)

The carbon skeleton of this compound can be disconnected at several positions to reveal potential synthetic routes.

α-Alkylation: A primary retrosynthetic disconnection is the bond between the α-carbon (C3) and the β-carbon (C4). This leads to an enolate of a simpler ketone and an appropriate electrophile. Specifically, the disconnection of the C3-C4 bond suggests a nucleophilic enolate derived from 4-(4-methoxyphenyl)butan-2-one and an electrophilic source of the phenyl group, or conversely, an enolate of phenylacetone (B166967) and a 4-methoxybenzyl halide. The α-alkylation of carbonyl compounds is a fundamental C-C bond-forming reaction. nih.govfiveable.me However, controlling the regioselectivity of alkylation in unsymmetrical ketones can be challenging. nih.gov The use of bulky bases like lithium diisopropylamide (LDA) typically favors the formation of the kinetic enolate at the less-hindered α-position. youtube.com

Aldol-Type Disconnections: Another powerful strategy involves an aldol-type disconnection. This approach considers the target molecule as a derivative of a β-hydroxy ketone, which can be formed from the reaction of an enolate with a carbonyl compound. wikipedia.org For this compound, a retrosynthetic aldol (B89426) disconnection would lead to 4-methoxyphenylacetone (B17817) (or its enolate) and benzaldehyde (B42025). The initial aldol addition product, a β-hydroxy ketone, would then require subsequent reduction of the hydroxyl group to afford the final butanone. The aldol condensation reaction is a versatile tool for C-C bond formation, often followed by dehydration to yield an α,β-unsaturated carbonyl compound. ncert.nic.inmasterorganicchemistry.com

Strategic Functional Group Interconversions

Functional group interconversions (FGIs) are crucial for manipulating the reactivity of intermediates and achieving the desired final product. fiveable.mesolubilityofthings.comub.edu In the synthesis of this compound, FGIs could be employed at various stages. For example, a precursor α,β-unsaturated ketone, 4-(4-methoxyphenyl)-1-phenylbut-3-en-2-one, could be synthesized via an aldol condensation between 4-methoxybenzaldehyde (B44291) and phenylacetone. Subsequent selective hydrogenation of the carbon-carbon double bond would yield the target saturated butanone. The choice of reducing agent is critical to avoid the reduction of the carbonyl group.

Contemporary Synthetic Approaches

Modern synthetic chemistry has seen a shift towards more efficient and sustainable methodologies, including catalytic reactions and continuous-flow processes. These approaches offer significant advantages in terms of reaction control, safety, and scalability.

Catalytic Reaction Sequences (e.g., cascade reactions involving dehydrogenation, aldol condensation, and hydrogenation)

Cascade reactions, where multiple transformations occur in a single pot without isolation of intermediates, represent a highly efficient synthetic strategy. A notable example is the synthesis of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol and acetone (B3395972), which proceeds through a three-step catalytic cascade:

Dehydrogenation: The alcohol is first oxidized to the corresponding aldehyde.

Aldol Condensation: The in situ generated aldehyde undergoes an aldol condensation with acetone.

Hydrogenation: The resulting α,β-unsaturated ketone is then reduced to the saturated ketone.

This type of reaction sequence has been successfully implemented in both batch and flow systems. ucl.ac.uksouthwales.ac.ukresearchgate.net For instance, the Guerbet coupling reaction network involves similar steps of dehydrogenation, aldol condensation, and hydrogenation to couple alcohols into longer-chain alcohols. virginia.edu

A study detailed the synthesis of 4-(4-methoxyphenyl)butan-2-one using a telescoped flow system, which allowed for the optimization of each individual reaction step by using different catalysts and conditions. ucl.ac.uksouthwales.ac.ukresearchgate.net

Catalysts and Conditions for the Three-Step Synthesis of 4-(4-Methoxyphenyl)butan-2-one in a Flow System ucl.ac.ukresearchgate.net
Reaction StepCatalystTemperature (°C)
Oxidation (Dehydrogenation)1 wt% AuPd/TiO₂115
C-C Coupling (Aldol Condensation)Anatase TiO₂130
Reduction (Hydrogenation)1 wt% Pt/TiO₂120

Flow Chemistry Applications in Multistep Organic Synthesis

Flow chemistry has emerged as a powerful tool for multistep organic synthesis, offering precise control over reaction parameters, enhanced safety, and improved scalability. illinois.eduumontreal.ca The synthesis of this compound and its analogues is well-suited for flow chemistry approaches. zenodo.org

A telescoped flow system for the synthesis of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol demonstrated a significant improvement in yield compared to the batch cascade process. ucl.ac.uksouthwales.ac.ukresearchgate.net The ability to use dedicated reactors for each step allows for individual optimization of temperature, pressure, and catalyst, leading to enhanced process intensification. ucl.ac.ukresearchgate.net This approach also facilitates the safe handling of reactive intermediates and reagents. acs.org

Yield Comparison of Batch vs. Flow Synthesis for 4-(4-Methoxyphenyl)butan-2-one ucl.ac.ukresearchgate.net
Synthetic MethodYield (%)
Batch Cascade41
Telescoped Flow System48

The successful application of flow chemistry in this synthesis underscores its potential for the efficient and scalable production of complex organic molecules. vapourtec.com

Nucleophilic Addition Pathways to Carbonyl Compounds

Nucleophilic addition to carbonyl compounds is a cornerstone of organic synthesis. ncert.nic.in In the context of synthesizing this compound, a key strategy involves the conjugate or 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl precursor. scribd.comuobabylon.edu.iqlibretexts.org

For instance, the reaction could proceed via the synthesis of 4-phenyl-3-buten-2-one (B7806413) (benzylideneacetone) through an aldol condensation of benzaldehyde and acetone. Subsequent conjugate addition of a 4-methoxyphenyl (B3050149) nucleophile, such as a Grignard reagent in the presence of a copper catalyst (Gilman reagent), would lead to the desired product. The presence of the carbonyl group in α,β-unsaturated systems activates the carbon-carbon double bond for nucleophilic attack at the β-position. uobabylon.edu.iqpressbooks.pub The initial product of this 1,4-addition is a resonance-stabilized enolate, which is then protonated to give the saturated ketone. scribd.com

This pathway offers a versatile method for introducing the aryl substituents at the C3 and C4 positions with good control.

Stereoselective Synthesis of Chiral Ketone Systems

The generation of specific stereoisomers of chiral ketones, such as the enantiomers of this compound, is a focal point of modern organic synthesis. Stereoselective strategies are essential for producing compounds with defined three-dimensional arrangements, which is critical for applications in pharmacology and materials science. These methods are broadly categorized into enantioselective and diastereoselective processes, which allow for the precise control of stereocenter configuration.

Enantioselective Catalysis (e.g., asymmetric hydrogenation concepts, Cu(II)-catalyzed conjugate additions)

Enantioselective catalysis involves the use of a chiral catalyst to convert a prochiral substrate into a chiral product, where one enantiomer is formed in excess. This approach is highly efficient as a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral alcohols from prochiral ketones, and for producing chiral alkanes from prochiral alkenes. nih.gov Homogeneous transition-metal catalysts, typically featuring rhodium, ruthenium, or iridium complexed with a chiral ligand, are widely used. nih.govnih.gov In the context of producing chiral ketones, this methodology is more frequently applied to the asymmetric hydrogenation of an alkene precursor. For diaryl ketones, which are structurally analogous to the target molecule, catalysts such as RuPHOX-Ru have been shown to provide chiral diaryl methanols with high yields and excellent enantioselectivity (up to 99% ee). researchgate.net The general principle involves the delivery of hydrogen across the double bond in a stereocontrolled manner, dictated by the chiral environment of the catalyst. The choice of chiral ligand, such as derivatives of BINAP or chiral diphosphines and diamines, is crucial for achieving high enantioselectivity. nih.govwikipedia.org

Cu(II)-Catalyzed Conjugate Additions

Copper-catalyzed conjugate addition (also known as the Michael addition) is a cornerstone method for asymmetric carbon-carbon bond formation. organic-chemistry.org This reaction involves the 1,4-addition of a nucleophile, often an organometallic reagent like an organozinc or Grignard reagent, to an α,β-unsaturated carbonyl compound. The use of a chiral ligand in conjunction with a copper(I) or copper(II) salt renders the reaction enantioselective, creating a stereocenter at the β-position of the resulting ketone. organic-chemistry.orgnih.gov Chiral N-heterocyclic carbenes (NHCs) and phosphine-based ligands have been successfully employed to afford β-silylcarbonyls and other derivatives in high yields (87-97%) and excellent enantiomeric ratios (90:10 to 99:1). acs.org This methodology allows for the construction of chiral ketones from various α,β-unsaturated precursors with high levels of stereocontrol. acs.org

Table 1: Examples of Enantioselective Catalytic Systems
Reaction TypeCatalyst SystemSubstrate TypeTypical Enantiomeric Excess (ee)Reference
Asymmetric HydrogenationRuPHOX-RuDiaryl ketonesUp to 99% researchgate.net
Asymmetric Hydrogenationη6-arene/TsDPEN–RuAromatic ketonesUp to 98% nih.gov
Conjugate AdditionCu(I)/Chiral NHCUnsaturated ketones, esters90-99% acs.org
Conjugate Addition(CuOTf)₂·C₆H₆ / Chiral PhosphineCyclic nitroalkenes≥92% nih.gov

Diastereoselective Control in Carbonyl Transformations (e.g., diastereoselective reduction of β-amino ketones)

Diastereoselective synthesis aims to control the formation of one diastereomer over another when a new stereocenter is created in a molecule that already contains one or more stereocenters. A key transformation in this area is the reduction of β-amino ketones to produce 1,3-amino alcohols, which can exist as syn or anti diastereomers.

The stereochemical outcome of the reduction of the carbonyl group in a β-amino ketone is highly dependent on the reducing agent and the nature of the protecting group on the nitrogen atom. researchgate.netnih.gov This control is often achieved through chelation, where a metal from the reducing agent coordinates with both the carbonyl oxygen and the nitrogen of the amino group, creating a rigid cyclic intermediate. The hydride is then delivered to the less sterically hindered face of the carbonyl.

For instance, the reduction of N-aryl β-amino ketones with zinc borohydride (B1222165) (Zn(BH₄)₂) can selectively produce syn-1,3-amino alcohols. researchgate.net Conversely, using reagents like lithium triethylborohydride (LiEt₃BH) can favor the formation of the anti diastereomer. researchgate.net Another versatile reagent, samarium(II) iodide (SmI₂), demonstrates a divergence in selectivity based on the N-protecting group; different protecting groups can steer the reduction towards either the syn or anti product, providing a flexible method to access both diastereomers. nih.gov

Table 2: Diastereoselective Reduction of β-Amino Ketones
N-Protecting GroupReducing AgentMajor DiastereomerTypical Diastereomeric Ratio (d.r.)Reference
N-ArylZn(BH₄)₂synHigh researchgate.net
N-ArylLiEt₃BHantiHigh researchgate.net
N-Acyl (e.g., Trifluoroacetamide)SmI₂synModerate nih.gov
N-ArylSmI₂antiHigh nih.gov

Methodologies for Chiral Center Induction and Control (e.g., proline-mediated asymmetric Mannich reactions)

The induction of new chiral centers with high stereocontrol is a fundamental goal in asymmetric synthesis. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy. The proline-catalyzed asymmetric Mannich reaction is a prime example, providing a direct route to chiral β-amino ketones. acs.orgnih.gov

This reaction is typically a three-component condensation involving a ketone, an aldehyde, and an amine. sci-hub.cat The amino acid L-proline serves as the catalyst. The proposed mechanism involves the initial formation of a chiral enamine intermediate from the reaction between the ketone and proline. sci-hub.catlibretexts.org Simultaneously, the aldehyde and amine react to form an imine. The chiral enamine then undergoes a stereoselective addition to one of the enantiotopic faces of the imine. libretexts.org Hydrolysis of the resulting intermediate releases the chiral β-amino ketone product and regenerates the proline catalyst. acs.org

This methodology allows for the simultaneous creation of two adjacent stereocenters with excellent diastereo- and enantioselectivity (often up to 99% ee). acs.orgnih.gov The stereochemical outcome (syn vs. anti) can sometimes be influenced by the specific proline derivative used as the catalyst. For example, (S)-proline often yields syn products, while other modified pyrrolidine (B122466) catalysts can favor the formation of anti products. libretexts.org The reaction is highly valued for its operational simplicity, broad substrate scope, and ability to construct complex and functionally rich molecules. illinois.edu

Table 3: Proline-Catalyzed Asymmetric Mannich Reaction
KetoneAldehydeAmineStereoselectivityReference
Acetonep-Nitrobenzaldehydep-Anisidine94% ee sci-hub.cat
Various KetonesN-PMP-protected α-imino ethyl glyoxylate-Complete syn-stereocontrol libretexts.org
General KetonesGeneral AldehydesGeneral AminesUp to >99% ee, high d.r. acs.orgnih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 4 Methoxyphenyl 4 Phenylbutan 2 One

Mechanistic Investigations of Ketone Functional Group Reactivity

The reactivity of the ketone functional group in 3-(4-Methoxyphenyl)-4-phenylbutan-2-one is central to its chemical character. The following sections explore the primary mechanistic pathways through which this group participates in chemical transformations.

Pathways of Nucleophilic Attack on the Carbonyl Center

The carbonyl group (C=O) is characterized by a polarized double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. For this compound, the approach of a nucleophile to this electrophilic center is influenced by both electronic and steric factors. The presence of bulky substituents, namely the benzyl (B1604629) group at the α-position (C3) and the methyl group at C1, creates a sterically hindered environment.

The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated, often by the solvent or upon acidic workup, to yield a tertiary alcohol. The steric hindrance provided by the 4-methoxyphenyl (B3050149) and phenyl groups at the adjacent C3 carbon can modulate the rate of nucleophilic attack compared to less substituted ketones.

Enolization and Enolate-Mediated Reactions

The presence of α-hydrogens (protons on the carbons adjacent to the carbonyl group) allows this compound to form enol or enolate intermediates under acidic or basic conditions, respectively. wikipedia.org Enolates are powerful nucleophiles and are key intermediates in many carbon-carbon bond-forming reactions. wikipedia.org

As an unsymmetrical ketone, deprotonation can occur at two different sites: the C1 methyl group or the C3 methine position. This leads to the potential formation of two distinct enolates:

Kinetic Enolate: Formed by the removal of the more accessible but less sterically hindered proton. In this case, deprotonation of the C1 methyl group is faster and leads to the kinetic enolate. This pathway is favored at low temperatures with a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA). brighton.ac.uk

Thermodynamic Enolate: Formed by the removal of a proton that leads to the more substituted, and thus more stable, alkene in the enolate structure. Deprotonation at the C3 position results in the thermodynamic enolate. This pathway is favored under conditions that allow for equilibrium, such as higher temperatures with a smaller, less hindered base (e.g., an alkoxide). brighton.ac.uk

These enolates can participate in various reactions, most notably aldol (B89426) condensations. In a crossed-aldol reaction, the enolate of this compound can act as a nucleophile, attacking the carbonyl group of an aldehyde or another ketone to form a β-hydroxy ketone. wikipedia.orglibretexts.org

Boron Enolate Reactions: For enhanced stereoselectivity in aldol reactions, boron enolates are frequently employed. organicreactions.orgresearchgate.net The reaction of the ketone with a dialkylboryl triflate and a tertiary amine generates a boron enolate. researchgate.net The boron-oxygen bond is significantly shorter than in other metal enolates, which leads to a more organized and compact six-membered ring transition state (Zimmerman-Traxler model) upon reaction with an aldehyde. organicreactions.orgresearchgate.net This tight transition state allows for a high degree of stereocontrol, making it a powerful tool in asymmetric synthesis. researchgate.netresearchgate.net

Hydrogenation Mechanisms of α,β-Unsaturated Ketone Precursors

This compound is commonly synthesized via the reduction of its α,β-unsaturated precursor, a chalcone (B49325) derivative. The selective hydrogenation of the carbon-carbon double bond in the presence of the carbonyl group is a critical transformation. This reduction can proceed through several mechanisms, primarily depending on the catalyst and hydrogen source.

Catalytic Hydrogenation: This method typically employs a heterogeneous catalyst (e.g., Pd/C, Pt/C, Rh) and molecular hydrogen (H₂). The mechanism generally involves the adsorption of the α,β-unsaturated ketone onto the metal surface. Hydrogen is also activated on the surface, and a stepwise transfer of hydrogen atoms (hydride transfer) to the C=C bond occurs. For many catalysts like palladium, the hydrogenation of the C=C bond is significantly preferred over the reduction of the C=O bond. pnnl.gov

Transfer Hydrogenation: In this approach, a hydrogen donor molecule, such as formic acid or isopropanol, is used in place of H₂ gas, often with an iridium or rhodium complex as the catalyst. mdpi.comresearchgate.net The mechanism involves the formation of a metal hydride species which then transfers a hydride to the β-carbon of the unsaturated system in an outer-sphere mechanism. acs.org

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) can also be used. While NaBH₄ typically reduces carbonyl groups (1,2-reduction), modifications can promote the reduction of the C=C bond (1,4-reduction or conjugate addition). The mechanism involves the direct transfer of a hydride ion (H⁻) from the borohydride complex to the β-carbon of the conjugated system. nih.gov The choice of reagent and reaction conditions determines the selectivity between 1,2- and 1,4-reduction. nih.gov

MethodHydrogen SourceTypical Catalyst/ReagentPrimary MechanismSelectivity
Catalytic HydrogenationH₂ GasPd/C, Pt/C, Rh-complexes researchgate.netSurface-mediated Hydride TransferHigh for C=C over C=O pnnl.gov
Transfer HydrogenationFormic Acid, IsopropanolIr-complexes, Mn-complexes mdpi.comacs.orgOuter-sphere Hydride TransferHigh for C=C over C=O acs.org
Hydride ReductionHydride ReagentNaBH₄, LiAlH₄Direct Nucleophilic Hydride TransferVariable (often favors C=O reduction) nih.gov

Role of Aromatic Moieties in Reaction Dynamics and Regioselectivity

The two aromatic rings—the phenyl group and the 4-methoxyphenyl group—exert significant electronic and steric influences on the reactivity and regioselectivity of this compound.

Electronic Effects: The methoxy (B1213986) (-OCH₃) substituent on the phenyl ring is a strong electron-donating group via resonance, which increases the electron density of that aromatic ring. This can influence the acidity of the adjacent C3 proton. Conversely, the unsubstituted phenyl ring is weakly deactivating. These electronic factors can affect the stability of the thermodynamic enolate formed at the C3 position.

Steric Effects: Both aromatic groups are sterically demanding. This bulkiness hinders the approach of reagents to both the carbonyl carbon and the α-carbon (C3). This steric hindrance is a key factor in directing the regioselectivity of enolate formation. As mentioned previously, sterically bulky bases will preferentially deprotonate the less hindered C1 methyl group to form the kinetic enolate. brighton.ac.uk

Regioselectivity: The combination of steric and electronic effects governs the outcome of reactions where multiple sites are available for attack. In enolate formation, the steric hindrance at C3 typically favors the formation of the kinetic enolate at C1. In reactions involving the aromatic rings themselves (e.g., electrophilic aromatic substitution), the electron-donating methoxy group would strongly direct incoming electrophiles to the ortho and para positions of its ring, though such reactions are outside the scope of the ketone's core reactivity. The primary influence of these moieties is on the carbonyl and α-carbon chemistry, dictating which reaction pathways are favored. nih.govnih.gov

Advanced Derivatization Chemistry of the Ketone Functionality

The carbonyl group of this compound can be converted into a variety of other functional groups. These derivatization reactions are often used for characterization or as part of a larger synthetic sequence.

The general mechanism for these reactions involves the nucleophilic attack of a nitrogen-containing reagent on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond.

ReactionReagentProductDescription
Oxime FormationHydroxylamine (B1172632) (NH₂OH) wikipedia.orgKetoximeThe reaction with hydroxylamine yields a C=N-OH functional group. wikipedia.orgorgsyn.org
Hydrazone FormationHydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., TsNHNH₂) mdpi.comHydrazoneCondensation with hydrazine or substituted hydrazines forms a C=N-N-R product. mdpi.comdergipark.org.tr
Silylation (Silyl Enol Ether Formation)Trialkylsilyl Halide (e.g., TMSCl) with a base organic-chemistry.orgSilyl (B83357) Enol EtherThe ketone's enolate is trapped with a silylating agent to form a silyl enol ether, a versatile intermediate. organic-chemistry.orgnih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 3 4 Methoxyphenyl 4 Phenylbutan 2 One

Quantum Mechanical Studies

Quantum mechanical methods, particularly those rooted in Density Functional Theory (DFT), are central to the theoretical investigation of molecular systems. These approaches allow for a detailed analysis of electron distribution and its influence on molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 3-(4-Methoxyphenyl)-4-phenylbutan-2-one, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. niscair.res.in

This optimization process calculates the total energy of a given atomic arrangement and systematically alters the positions of the atoms to find the configuration with the lowest possible energy. The result is a detailed picture of the molecule's equilibrium geometry, providing precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on related α,β-unsaturated ketones like (E)-4-(4-Methoxyphenyl)but-3-en-2-one have shown that the dihedral angle between the benzene (B151609) ring and the acyclic chain is a critical parameter, determined to be 4.04 (5)°. nih.gov Similar calculations for this compound would reveal the spatial relationship between its two aromatic rings and the central butanone chain.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.

ParameterBondTypical Calculated Value (Å)
Bond LengthC=O (Ketone)1.22 - 1.24
C-O (Methoxy)1.36 - 1.37
C-C (Aromatic)1.39 - 1.41
C-C (Aliphatic)1.52 - 1.54
Parameter Angle Typical Calculated Value (°)
Bond AngleC-C-C (Butanone chain)109 - 112
C-O-C (Methoxy group)117 - 119

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. wuxiapptec.commdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO would likely be centered around the electrophilic carbonyl group and the phenyl ring.

From the HOMO and LUMO energies, several global reactivity indices can be calculated:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is the negative of the chemical potential (-μ).

Global Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge. It is calculated as μ² / 2η.

Table 2: Frontier Orbitals and Reactivity Descriptors (Illustrative) This table shows representative data derived from FMO analysis. Actual values require specific calculations for the target molecule.

ParameterSymbolTypical Value RangeUnit
HOMO EnergyEHOMO-5.0 to -7.0eV
LUMO EnergyELUMO-1.0 to -2.5eV
Energy GapΔE3.5 to 5.0eV
Chemical Hardnessη1.7 to 2.5eV
Electronegativityχ3.0 to 4.75eV
Electrophilicity Indexω1.8 to 4.5eV

Theoretical vibrational analysis using DFT is a standard method for interpreting and assigning experimental Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as bond stretching, bending, and torsional vibrations. mdpi.comnih.gov

For this compound, key predicted vibrations would include:

C=O stretching: A strong, characteristic band for the ketone group, typically appearing in the 1700-1725 cm⁻¹ region.

C-O-C stretching: Asymmetric and symmetric stretching of the methoxy (B1213986) group ether linkage. scispace.com

Aromatic C-H stretching: Vibrations occurring above 3000 cm⁻¹.

Aliphatic C-H stretching: Vibrations occurring just below 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Comparing the computed spectrum with the experimental one allows for a detailed and reliable assignment of the observed vibrational bands. researchgate.net Furthermore, these calculations can be performed for different possible conformers (spatial arrangements arising from bond rotation) of the molecule. This helps in identifying the most stable conformer, as its predicted spectrum will most closely match the experimental data. researchgate.net

Table 3: Predicted Major Vibrational Frequencies (Illustrative) Based on characteristic group frequencies for similar molecular structures.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
C-H Stretch (Aromatic)Phenyl, Methoxyphenyl3100 - 3000Medium-Weak
C-H Stretch (Aliphatic)Butanone chain, Methyl3000 - 2850Medium
C=O StretchKetone1725 - 1705Strong
C=C Stretch (Aromatic)Phenyl, Methoxyphenyl1600 - 1450Medium-Strong
C-O-C Asymmetric StretchMethoxy1275 - 1200Strong
C-O-C Symmetric StretchMethoxy1075 - 1020Medium

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. clinicsearchonline.org The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. For this compound, the most intense red region is expected around the carbonyl oxygen atom due to the presence of its lone pair electrons.

Blue regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms.

Green regions: Represent neutral or zero potential.

The MEP surface provides a clear, intuitive picture of the molecule's reactive sites, complementing the insights gained from FMO analysis. mdpi.com

Advanced Spectroscopic and Structural Analysis Methodologies for 3 4 Methoxyphenyl 4 Phenylbutan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-(4-Methoxyphenyl)-4-phenylbutan-2-one. It provides detailed information about the carbon-hydrogen framework and the relative orientation of atoms.

Multi-dimensional NMR Techniques for Structural Elucidation (e.g., COSY, 2D J-resolved experiments)

For a molecule with multiple overlapping proton signals, particularly in the aromatic and aliphatic regions, one-dimensional NMR spectra can be complex to interpret. Multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and 2D J-resolved experiments, are employed to deconvolute these complexities.

A COSY experiment identifies protons that are spin-coupled to each other, typically over two to four bonds. blogspot.com Cross-peaks in the 2D spectrum reveal these correlations. For this compound, COSY would be used to:

Confirm the connectivity between the methine protons at C3 and C4.

Trace the coupling network from the C4 proton to the benzylic protons at C5.

Establish the coupling between the protons on the phenyl and methoxyphenyl rings.

The 2D J-resolved experiment separates chemical shift information from coupling constant information onto two different axes. blogspot.com This technique is particularly useful for measuring the precise chemical shifts of overlapping multiplets and their corresponding coupling constants, which is vital for detailed structural assignment. blogspot.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Note: This data is illustrative and based on typical chemical shifts for similar structural motifs.

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key COSY Correlations (¹H-¹H)
C1 (CH₃-C=O)~2.1~30H-3
C2 (C=O)-~208-
C3 (CH)~3.5-3.8~50-55H-1, H-4
C4 (CH)~3.2-3.5~45-50H-3, H-5
C5 (CH₂)~2.8-3.1~35-40H-4
Phenyl Ring (C6-C11)~7.1-7.3~126-140Intra-ring couplings
Methoxyphenyl Ring (C1'-C6')~6.8 (ortho to OMe), ~7.1 (meta to OMe)~114-158Intra-ring couplings
Methoxy (B1213986) (OCH₃)~3.8~55None

Stereochemical Assignment through NMR Parameters

Since this compound possesses two chiral centers (at C3 and C4), it can exist as different stereoisomers (diastereomers and enantiomers). NMR spectroscopy, particularly the measurement of proton-proton coupling constants (³JHH), can help determine the relative stereochemistry. The magnitude of the ³JHH coupling constant between the protons on C3 and C4 is dependent on the dihedral angle between them, as described by the Karplus equation. Different diastereomers will exhibit distinct dihedral angles and therefore different coupling constants.

Furthermore, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of protons, providing further evidence for stereochemical assignments.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of a molecule's functional groups. The resulting spectrum serves as a unique "vibrational fingerprint," allowing for the identification of the compound and confirmation of its structural features. nih.govnih.gov

For this compound, key vibrational modes would include:

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the IR spectrum, typically around 1715 cm⁻¹, characteristic of an aliphatic ketone.

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

C-O-C (Ether) Stretches: Strong bands corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkage, typically found around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

Alkyl C-H Stretches: Bands just below 3000 cm⁻¹.

Aromatic C-H Stretches: Bands just above 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, aiding in a complete vibrational analysis. researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)
C=O (Ketone)Stretch1705 - 1725Strong
Aromatic C=CStretch1610 - 1450Medium to Weak
C-O (Aryl Ether)Asymmetric Stretch1230 - 1270Strong
C-O (Aryl Ether)Symmetric Stretch1020 - 1050Strong
Aromatic C-HStretch3010 - 3100Medium to Weak
Alkyl C-HStretch2850 - 2960Medium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺) with high precision. This allows for the unambiguous determination of the molecular formula, C₁₇H₁₈O₂, by distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with the detection power of MS. restek.com In the mass spectrometer, the molecule is ionized (typically by electron impact, EI), causing it to fragment in a reproducible manner. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group. This could lead to the loss of a methyl radical (•CH₃) to form an ion at [M-15]⁺ or the loss of the acetyl group (CH₃CO•) to form an ion at [M-43]⁺.

McLafferty Rearrangement: While less common for this specific structure, it is a characteristic fragmentation for ketones with gamma-hydrogens.

Cleavage between C3 and C4: Scission of the bond connecting the two chiral centers, leading to fragments representing the substituted benzyl (B1604629) and phenylpropyl portions of the molecule. For example, cleavage could yield a prominent tropylium-type ion derived from the phenyl or methoxyphenyl groups.

Table 3: Hypothetical Key Mass Fragments for this compound

m/z ValueProposed IdentityFragmentation Pathway
254[C₁₇H₁₈O₂]⁺ (Molecular Ion)Parent Molecule
211[M - CH₃CO]⁺Alpha-cleavage
134[C₉H₁₀O]⁺Cleavage at C3-C4 bond
121[C₈H₉O]⁺ (p-methoxybenzyl cation)Cleavage and rearrangement
91[C₇H₇]⁺ (Tropylium ion)Cleavage and rearrangement
43[CH₃CO]⁺ (Acylium ion)Alpha-cleavage

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (as applied to related diaryl ketones and heterocycles)

While NMR can determine relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule, provided a suitable single crystal can be grown. nih.gov This technique provides a three-dimensional model of the molecule as it exists in the solid state, revealing precise bond lengths, bond angles, and torsional angles. wardresearchlab.com

For chiral diaryl ketones and related heterocyclic compounds, X-ray diffraction analysis is crucial for unambiguously assigning the (R) or (S) configuration at each stereocenter. acs.orgrsc.org The analysis of anomalous dispersion effects, often quantified by the Flack parameter, allows for the determination of the absolute configuration of the crystal structure. nih.gov

In the context of this compound, an X-ray crystal structure would provide:

An unequivocal assignment of the relative and absolute stereochemistry of the C3 and C4 centers.

Detailed information on the preferred conformation of the molecule in the solid state, including the orientations of the phenyl and methoxyphenyl rings relative to the ketone backbone.

Insight into intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing. wardresearchlab.com

This structural information is invaluable for understanding structure-activity relationships and for the rational design of related compounds. acs.org

Utility of 3 4 Methoxyphenyl 4 Phenylbutan 2 One As a Synthetic Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Chiral Organic Molecules

The asymmetric synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. While direct enantioselective syntheses starting from 3-(4-Methoxyphenyl)-4-phenylbutan-2-one are not extensively documented in publicly available research, the principles of asymmetric synthesis can be applied to its derivatives to generate chiral products. The ketone functionality and the adjacent stereocenter offer key handles for introducing chirality.

One established strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. For instance, a chiral auxiliary could be reacted with a derivative of this compound to guide the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary can be removed, yielding an enantiomerically enriched product.

Furthermore, related structures have been successfully employed in asymmetric synthesis. For example, a novel protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been reported. This synthesis proceeds through a Darzens condensation of anisaldehyde, followed by a bakers' yeast reduction to induce chirality, ultimately leading to the formation of the chiral heterocyclic product. elsevierpure.com This highlights the potential of the 4-methoxyphenyl (B3050149) moiety in directing stereoselective transformations.

The enantioselective aldol (B89426) reaction of acetone (B3395972) and benzaldehyde (B42025) to produce (R)-4-hydroxy-4-phenylbutan-2-one, a structurally related compound, has been achieved using a recyclable organocatalyst. researchgate.net This demonstrates that the butanone scaffold is amenable to asymmetric transformations, suggesting that similar methodologies could be developed for this compound to access specific stereoisomers.

Scaffold for Functionalized Butanone Derivatives

The butanone core of this compound serves as a robust scaffold for the synthesis of a variety of functionalized derivatives. The presence of the ketone carbonyl group allows for a wide range of classical carbonyl chemistry reactions, while the alpha-protons can be selectively deprotonated to form enolates, which are powerful nucleophiles in carbon-carbon bond-forming reactions.

Research on related diaryl butenones has demonstrated the feasibility of palladium-catalyzed Heck coupling reactions to introduce aryl groups, creating a diverse library of substituted butenones. researchgate.net While this example starts from methyl vinyl ketone, the resulting 4,4-diaryl-3-buten-2-one products share a similar structural motif and highlight the potential for derivatization of the butanone backbone.

Moreover, the synthesis of 4-(4-methoxyphenyl)-3-buten-2-one, a precursor to the saturated butanone, is well-established. beilstein-journals.orgnih.gov The double bond in this precursor offers an additional site for functionalization through reactions such as Michael additions, epoxidations, or dihydroxylations before or after the creation of the this compound core.

The derivatization of the butanone scaffold can lead to compounds with a range of physicochemical and biological properties. By modifying the aryl rings with different substituents or by elaborating the butanone chain, chemists can fine-tune the molecule for specific applications.

Intermediate in Multi-Step Synthetic Sequences (e.g., in flow systems)

The synthesis of 4-(4-methoxyphenyl)butan-2-one, a closely related raspberry ketone analogue, has been successfully demonstrated in a telescoped flow system. researchgate.net This multi-step sequence involves the oxidation of 4-methoxybenzyl alcohol, a C-C coupling reaction, and a subsequent reduction, all performed in continuous flow using micropacked bed reactors. researchgate.net This approach offers significant advantages over traditional batch processes, including improved yields, enhanced safety, and greater control over reaction conditions.

The successful implementation of a three-step synthesis in a flow system for a structurally similar compound underscores the potential for this compound to be integrated into similar multi-step synthetic sequences. researchgate.net The ability to perform sequential reactions without isolating intermediates is a key aspect of process intensification in modern organic synthesis.

The following table summarizes the key aspects of the multi-step flow synthesis of 4-(4-methoxyphenyl)butan-2-one, which serves as a model for potential flow syntheses involving this compound.

Reaction StepCatalystTemperatureKey Transformation
Oxidation1 wt% AuPd/TiO2115 °C4-methoxybenzyl alcohol to 4-methoxybenzaldehyde (B44291)
C-C CouplingAnatase TiO2130 °CAldol condensation with acetone
Reduction1 wt% Pt/TiO2120 °CHydrogenation of the C=C double bond

Building Block for Advanced Organic Chemistry Scaffolds (e.g., heterocyclic compounds, amino ketones)

Heterocyclic Compounds:

The synthesis of various heterocyclic systems often relies on precursors containing 1,3- or 1,4-dicarbonyl functionalities or their equivalents. While direct cyclization of this compound is not widely reported, its derivatives or precursors can be utilized. For instance, chalcones, which are α,β-unsaturated ketones, are common precursors to a wide array of heterocycles. The synthesis of a triazole derivative, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, was achieved through the Michael addition of 1,2,4-triazole (B32235) to a chalcone (B49325) precursor. mdpi.com This demonstrates how the 1,3-diarylpropane backbone can be incorporated into a heterocyclic ring.

Furthermore, the synthesis of a furan-2(5H)-one derivative containing both indole (B1671886) and 4-methoxyphenyl fragments has been achieved through a multicomponent reaction, showcasing the versatility of these building blocks in constructing complex heterocyclic systems. mdpi.com

Amino Ketones:

β-Amino ketones are important synthetic intermediates for a variety of biologically active molecules. The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a ketone, is a common method for their synthesis. While not directly employing this compound, the synthesis of β-amino ketones from aromatic aldehydes and ketones is a well-established strategy. rsc.org The synthesis of α-amino ketones is also a significant area of research, with numerous methods developed for their preparation. organic-chemistry.org The butanone scaffold of this compound could potentially be functionalized to introduce an amino group at the α-position, leading to valuable α-amino ketone derivatives.

Emerging Research Avenues and Future Outlook for 3 4 Methoxyphenyl 4 Phenylbutan 2 One Research

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of 3-(4-Methoxyphenyl)-4-phenylbutan-2-one is expected to move beyond traditional batch methods towards more sustainable and intensified processes. Key areas of development include flow chemistry, alternative energy sources, and greener reaction media.

Flow Chemistry: Continuous flow synthesis, utilizing micropacked bed reactors, offers significant advantages over conventional batch processes. researchgate.netcardiff.ac.uk This approach allows for better control over reaction parameters, increased safety, and easier scalability. cardiff.ac.uk A telescoped flow system, where multiple reaction steps are connected in series, could enable the synthesis of this compound from simple precursors like 4-methoxybenzyl alcohol in a highly streamlined and efficient manner. researchgate.netcardiff.ac.uk

Photocatalysis and Electrosynthesis: Leveraging light or electrical energy to drive chemical reactions represents a sustainable alternative to thermally driven processes. A dual photo/cobalt catalytic system, for instance, can enable the efficient synthesis of ketones from readily available primary alcohols and alkenes under mild conditions. nih.gov Similarly, electrochemically driven, nickel-catalyzed cross-coupling reactions provide a powerful and sustainable platform for constructing aryl alkyl ketones. acs.org

Solvent-Free and Mechanochemical Methods: Eliminating volatile organic solvents is a core principle of green chemistry. Solvent-free approaches, such as those using mechanochemical mixing (ball milling) with solid catalysts, can lead to high-yield syntheses with significantly reduced environmental impact. mdpi.com The development of one-step, solvent-free processes will be a key goal for future syntheses of this compound. whiterose.ac.uk

Synthesis StrategyKey AdvantagesPotential Application for this compound
Telescoped Flow Synthesis Process intensification, improved safety and control, higher yields. researchgate.netcardiff.ac.ukContinuous, multi-step synthesis from simple aromatic precursors.
Dual Photocatalysis Use of mild conditions, activation of alcohols and alkenes. nih.govCoupling of appropriate alcohol and alkene feedstocks to form the ketone backbone.
Organic Electrosynthesis Avoids stoichiometric chemical oxidants/reductants, high efficiency. acs.orgReductive acylation using carboxylic acid derivatives and alkyl precursors.
Mechanochemistry Solvent-free conditions, reduced waste, unique reactivity. mdpi.comSolid-state synthesis via Claisen-Schmidt condensation or Michael addition pathways.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis by providing predictive tools that can accelerate discovery and optimization. nih.goviscientific.org For this compound, these technologies can be applied to both its synthesis and potential transformations.

Retrosynthesis and Pathway Design: AI-powered platforms can analyze the structure of this compound and propose novel, optimized synthetic pathways by mining vast databases of known chemical reactions. nih.gov This deconstruction of the molecule can lead to more efficient routes starting from readily available reagents. nih.gov

Reaction Outcome and Yield Prediction: Machine learning algorithms, particularly graph transformer neural networks (GTNNs), can predict reaction outcomes, yields, and regioselectivity with high accuracy. digitellinc.com By training these models on large datasets of chemical reactions, researchers can screen potential substrates and conditions in silico, saving significant time and resources in the lab. digitellinc.commedium.com

Optimization of Reaction Conditions: AI can streamline the tedious process of reaction optimization. By intelligently exploring the reaction space (temperature, concentration, catalyst loading), ML models can identify the optimal conditions for the synthesis of this compound much faster than traditional one-variable-at-a-time approaches. eurekalert.org

AI/ML ApplicationFunctionRelevance to this compound
Retrosynthetic Analysis Deconstructs a target molecule to propose synthetic routes. nih.govDesigning the most efficient and novel synthetic pathways.
Reaction Prediction Predicts the products, yield, and selectivity of a reaction. digitellinc.comeurekalert.orgIn silico screening of potential synthetic reactions and conditions.
Condition Optimization Identifies optimal reaction parameters (temperature, solvent, etc.). medium.comAccelerating the development of high-yielding synthetic protocols.

Exploration of Novel Catalytic Systems and Methodologies for Selective Transformations

Catalysis is at the heart of modern organic chemistry, and the discovery of new catalytic systems will unlock novel ways to synthesize and functionalize this compound with high selectivity.

Enantioselective Catalysis: Many applications of chiral molecules require enantiomerically pure forms. Future research will likely focus on the enantioselective synthesis of this compound. Novel catalytic systems, such as those based on copper(I) and chiral ligands, have shown great promise for the asymmetric α-arylation of ketones, a key step that could be adapted to produce chiral analogues of the target compound. acs.org

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a highly sought-after transformation that maximizes atom economy. Palladium-catalyzed C-H carbonylation or dual organic photoredox/cobalt catalysis for homobenzylic oxidation could be explored to modify the aromatic rings or the aliphatic backbone of the molecule, respectively. researchgate.netorganic-chemistry.org

Selective Hydrogenation: For transformations involving precursors, selective catalysis is crucial. For example, in the case of an unsaturated precursor like 4-(4-methoxyphenyl)but-3-en-2-one, catalysts must be developed that can selectively hydrogenate the C=C double bond while leaving the C=O ketone group and aromatic rings intact. While palladium catalysts tend to favor C=C hydrogenation, exploring other metals or supports could fine-tune this selectivity. acs.orgpnnl.gov

Advanced In-silico Design for Targeted Chemical Transformations and Mechanistic Insights

Computational chemistry provides a powerful lens for understanding and predicting chemical reactivity at the molecular level. Advanced in-silico methods will be indispensable for designing new reactions and elucidating the mechanisms involved in the synthesis and transformation of this compound.

Mechanistic Elucidation: Techniques like Density Functional Theory (DFT) can be used to map out the complete energy profile of a reaction. acs.org This allows researchers to understand the step-by-step mechanism, identify rate-determining steps, and rationalize observed selectivity. researchgate.net For instance, DFT calculations can clarify why a particular catalyst favors one reaction pathway over another in the synthesis of the ketone backbone. pnnl.gov

Rational Catalyst Design: Instead of relying solely on experimental screening, computational modeling allows for the rational design of new catalysts. By simulating the interaction between a substrate, a proposed catalyst, and reagents, researchers can predict catalytic activity and selectivity before ever stepping into the lab. mdpi.comnih.gov This in silico approach can significantly accelerate the discovery of optimal catalysts for specific transformations. researchgate.net

Predicting Reactivity and Properties: Computational models can predict various physicochemical properties and the reactivity of this compound. This includes predicting sites susceptible to nucleophilic or electrophilic attack, which can guide the design of targeted chemical modifications.

Computational MethodApplicationInsight Gained for this compound
Density Functional Theory (DFT) Calculating reaction pathways and transition state energies. acs.orgresearchgate.netUnderstanding reaction mechanisms, origins of selectivity, and catalyst behavior.
Molecular Docking/Modeling Simulating interactions between molecules. mdpi.comDesigning new catalysts or predicting how the molecule might interact with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with physical or biological properties.Predicting the properties and potential applications of novel derivatives.

Q & A

Q. What are the recommended methods for synthesizing 3-(4-Methoxyphenyl)-4-phenylbutan-2-one with high yield and purity?

Methodological Answer: A common approach involves Claisen-Schmidt condensation between 4-methoxyacetophenone and benzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Key steps include:

  • Controlled addition of benzaldehyde to 4-methoxyacetophenone in the presence of a base.
  • Monitoring reaction progress via TLC to avoid over-condensation.
  • Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient to isolate the ketone product .
  • Crystallization from ethanol to enhance purity, as described for structurally similar ketones in safety and synthesis protocols .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Storage: Keep in airtight, light-resistant containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation or moisture absorption, as recommended for analogous ketones like 4-Phenyl-2-butanone .
  • Handling: Use gloves and fume hoods to minimize exposure. Pre-check solubility in common solvents (e.g., DMSO, ethanol) for experimental setups, referencing safety data sheets for related compounds .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

  • X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives, as demonstrated for fluorophenyl analogs .
  • 2D NMR (COSY, HSQC, HMBC): Assigns proton and carbon environments, particularly for distinguishing regioisomers or confirming methoxy group positioning .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formulas of novel derivatives, especially when coupled with isotopic pattern analysis .

Q. How do electronic effects of the 4-methoxy group influence the reactivity of this compound in nucleophilic additions?

Methodological Answer:

  • The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution but deactivates the ketone carbonyl toward nucleophilic attack. Comparative studies with non-methoxy analogs (e.g., 4-Phenyl-2-butanone) show:
    • Reduced reactivity in Grignard additions due to decreased electrophilicity of the carbonyl carbon.
    • Enhanced stability of enolate intermediates in base-mediated reactions, enabling selective alkylation .
  • Computational modeling (DFT) can predict charge distribution and guide reaction optimization .

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound derivatives be systematically addressed?

Methodological Answer:

  • Controlled Variable Experiments: Vary solvent polarity (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding effects on chemical shifts.
  • Paramagnetic Additives: Use Eu(fod)₃ to induce shift perturbations in overcrowded regions of the NMR spectrum .
  • Cross-Validation: Compare experimental data with databases (e.g., PubChem) for structurally related compounds like 4-(4-Bromophenyl)-2-butanone .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.